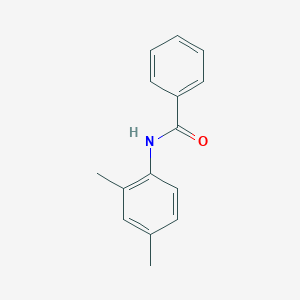

N-(2,4-Dimethylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-Dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives, including N-(2,4-Dimethylphenyl)benzamide, as anticancer agents. For instance, a series of benzamide compounds were synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. Some derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin, indicating promising anticancer properties .

1.2 Neuroprotective Effects

Benzamides have been investigated for their neuroprotective effects, particularly against neurodegenerative diseases. Research indicates that certain benzamide derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests that this compound may contribute to neuroprotection through similar mechanisms .

Agricultural Applications

2.1 Pesticidal Activity

this compound and its analogs have shown insecticidal and fungicidal activities. A study designed novel benzamides substituted with oxadiazole derivatives that displayed significant larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. Such findings suggest that this compound could be a candidate for developing new pesticides .

2.2 Herbicidal Properties

Research has also indicated that certain benzamide derivatives possess herbicidal properties. The structure-activity relationship (SAR) studies reveal that modifications in the benzamide structure can enhance herbicidal effectiveness against various weed species, making this compound a potential lead compound for herbicide development .

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of 2,4-dimethylaniline with benzoyl chloride or benzoic acid in the presence of a base such as sodium hydroxide. This method not only simplifies the reaction process but also improves yields compared to traditional organic solvent methods . The characterization is often conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), ensuring the purity and structural integrity of the synthesized compound.

Case Studies

Propiedades

Número CAS |

6328-77-4 |

|---|---|

Fórmula molecular |

C15H15NO |

Peso molecular |

225.28 g/mol |

Nombre IUPAC |

N-(2,4-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |

Clave InChI |

JYOOUGQLKSTNIY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |

SMILES canónico |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |

Key on ui other cas no. |

6328-77-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.